N-Methylpiperazine-d4: A Technical Guide for Researchers
N-Methylpiperazine-d4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-Methylpiperazine-d4, a deuterated analog of the versatile organic synthesis building block, N-Methylpiperazine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at its properties, primary applications, and the methodologies for its use in a research context.
Core Concepts: Understanding N-Methylpiperazine-d4
N-Methylpiperazine-d4 is a stable, isotopically labeled form of N-Methylpiperazine where four hydrogen atoms on the piperazine ring have been substituted with deuterium atoms. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. While chemically similar to its non-deuterated counterpart, the increased mass of N-Methylpiperazine-d4 allows it to be distinguished in a mass spectrometer, serving as an ideal internal standard.
N-Methylpiperazine itself is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2][3][4] It is a key component in the manufacturing of drugs such as sildenafil, clozapine, and trifluoperazine.[3][5]
Primary Use: An Internal Standard in Quantitative Analysis
The predominant application of N-Methylpiperazine-d4 is as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] In quantitative analysis, an internal standard is a compound of known concentration added to an unknown sample to facilitate the accurate determination of the concentration of another compound, the analyte.
The use of a stable isotope-labeled internal standard like N-Methylpiperazine-d4 is considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte (N-Methylpiperazine or its derivatives), meaning it behaves similarly during sample preparation, chromatography, and ionization. However, due to its different mass, it can be separately detected by the mass spectrometer. This allows for the correction of variations in sample extraction, injection volume, and instrument response, leading to highly accurate and precise quantification.[8]
Quantitative Data
The following tables summarize the key quantitative data for both N-Methylpiperazine and its deuterated analog, N-Methylpiperazine-d4.
Table 1: Physical and Chemical Properties of N-Methylpiperazine
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂ | [9][10] |
| Molecular Weight | 100.16 g/mol | [1][9][10][11] |
| Melting Point | -6 °C | [1][9] |
| Boiling Point | 138 °C | [1][4][9] |
| Density | 0.903 g/cm³ | [1][4][9] |
| Flash Point | 42 °C | [1][4][9] |
| CAS Number | 109-01-3 | [9][10] |
Table 2: Properties of N-Methylpiperazine-d4
| Property | Value | Reference |
| Molecular Formula | C₅D₄H₈N₂ | [12] |
| Molecular Weight | 104.19 g/mol | [13] |
| Isotopic Enrichment | ≥98 atom % D | [12] |
| CAS Number | 343864-02-8 | [12][13] |
Experimental Protocols
While specific experimental conditions will vary depending on the analyte and the matrix, a general protocol for the use of N-Methylpiperazine-d4 as an internal standard in an LC-MS/MS workflow is outlined below.
Objective: To accurately quantify an analyte (e.g., a drug molecule containing the N-Methylpiperazine moiety) in a complex matrix (e.g., plasma, urine) using N-Methylpiperazine-d4 as an internal standard.
Materials:
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Analyte of interest
-
N-Methylpiperazine-d4 (internal standard)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
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Formic acid or other modifiers for mobile phase
-
Biological matrix (e.g., plasma)
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Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte and N-Methylpiperazine-d4 in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.
-
Add a constant, known concentration of the N-Methylpiperazine-d4 internal standard solution to each calibration standard and to the unknown samples.
-
-
Sample Preparation (Extraction):
-
Perform a protein precipitation, LLE, or SPE to extract the analyte and internal standard from the biological matrix and remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
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Inject the prepared samples onto an appropriate liquid chromatography column (e.g., C18).
-
Develop a gradient elution method to achieve chromatographic separation of the analyte and internal standard from other matrix components.
-
Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of both the analyte and N-Methylpiperazine-d4. This is typically done in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.
-
Visualizations
The following diagrams illustrate the synthesis of N-Methylpiperazine and the experimental workflow for its use as an internal standard.
Caption: Synthesis of N-Methylpiperazine.
Caption: Use of N-Methylpiperazine-d4 in LC-MS/MS.
References
- 1. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]
- 2. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
- 5. sanjaychemindia.com [sanjaychemindia.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. manavchem.com [manavchem.com]
- 10. Piperazine, 1-methyl- [webbook.nist.gov]
- 11. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Methylpiperazine-3,3,5,5-d4 | LGC Standards [lgcstandards.com]
- 13. cdnisotopes.com [cdnisotopes.com]
